2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
Description
Properties
IUPAC Name |
2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4-3-13-6(9-4)7(2,12)5(11)10-8/h3,12H,8H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBIPXBENICMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide typically involves the reaction of 4-methylthiazole-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain high-quality product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, research indicates that modifications to thiazole structures can enhance their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| 3h | MRSA | Effective |
| 3j | E. faecium | Effective |
| 8f | Candida auris | Greater than fluconazole |
Anticancer Properties
Research has also highlighted the anticancer potential of thiazole derivatives, including those related to 2-hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide. In vitro studies have demonstrated that certain compounds can inhibit cancer cell proliferation effectively. For example, triazole derivatives have shown potent antiproliferative effects against HeLa cells .
Case Study: Anticancer Activity
A study evaluated the antiproliferative activity of various thiazole derivatives against cancer cell lines, revealing that specific modifications to the hydrazide structure significantly enhanced their activity .
Herbicidal Properties
The compound's thiazole structure is associated with herbicidal activity. Research indicates that certain thiazole derivatives can inhibit plant growth in specific weed species, making them potential candidates for developing new herbicides .
Table 2: Herbicidal Activity of Thiazole Derivatives
| Compound | Target Weed Species | Activity |
|---|---|---|
| 11 | Broadleaf Weeds | High |
| 12 | Grassy Weeds | Moderate |
Skin Care Applications
The compound is being explored for its potential in cosmetic formulations due to its properties that may enhance skin health. Its ability to modulate inflammatory responses and provide antioxidant effects makes it a candidate for skin care products targeting aging and oxidative stress .
Case Study: Cosmetic Formulation Development
A recent study focused on formulating topical products containing hydrazone derivatives, demonstrating their effectiveness in improving skin hydration and reducing inflammation .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide to other hydrazide-thiazole hybrids are outlined below, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Anticancer Activity
- These exhibit potent anticancer activity against HepG-2 cells, with IC₅₀ values as low as 1.61 ± 1.92 μg/mL for compound 7b .
Derivatives with Predicted Drug-Like Properties
- (EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide Derivatives These Schiff bases incorporate a carbazole ring, which broadens π-π interactions with biological targets. Key Difference: The carbazole moiety may confer enhanced DNA intercalation capacity, unlike the simpler thiazole in the target compound.
Hybrid Molecules with Dual Pharmacophores
- 2-Oxoindolin-3-ylidene-3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)propanehydrazide Derivatives These hybrids combine indole (analgesic) and oxadiazole (anti-inflammatory) nuclei. While specific activity data are unavailable, the design strategy aims to synergize multiple pharmacological effects .
Antioxidant and MAO-B Inhibitory Thiazoles
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (16, 17) These derivatives act as selective human monoamine oxidase-B (hMAO-B) inhibitors and antioxidants. The nitro group at the phenyl ring enhances electron-withdrawing effects, stabilizing radical intermediates in antioxidant assays . Key Difference: The nitro substituent may confer redox activity absent in the methyl-substituted target compound.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide, also known by its CAS number 1251929-90-4, is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves hydrazine derivatives and thiazole-based compounds. The general synthetic route includes:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Hydrazone Formation : The thiazole derivative is then reacted with hydrazine derivatives to produce the final hydrazide compound.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
- Bacteria : Including Gram-positive strains such as Staphylococcus aureus and Enterococcus faecium.
- Fungi : Demonstrated activity against drug-resistant strains of Candida and Aspergillus species.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Enterococcus faecium | Effective |
| Drug-resistant Candida | Significant |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported varying degrees of cytotoxicity against different cancer cell lines:
- Caco-2 Cells : Exhibited a viability decrease of approximately 39.8% compared to untreated controls.
- A549 Cells : Showed reduced viability at specific concentrations, indicating potential as a therapeutic agent in lung cancer treatment.
| Cell Line | Viability (%) | Statistical Significance |
|---|---|---|
| Caco-2 | 39.8 | p < 0.001 |
| A549 | 31.9 | p = 0.004 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis and death.
Case Studies
Several studies have explored the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Study : A study demonstrated that thiazole derivatives showed broad-spectrum antimicrobial activity, suggesting that modifications in the thiazole ring can enhance efficacy against resistant strains .
- Anticancer Research : Another investigation into hydrazone derivatives revealed that certain structural modifications significantly increased anticancer activity against various cell lines, highlighting the importance of specific functional groups in enhancing biological efficacy .
Q & A
Q. What are the key synthetic pathways for 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from hydrazides and thiazole derivatives. For example:
- Step 1 : Condensation of a hydrazide precursor with a thiazole-containing aldehyde under reflux in ethanol .
- Step 2 : Purification via column chromatography, followed by recrystallization in methanol or ethanol. Intermediates are monitored using Thin Layer Chromatography (TLC) , and final products are confirmed via NMR (1H/13C), Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) to verify functional groups like hydrazide (-NH-NH2) and hydroxyl (-OH) .
Q. How is the purity and stability of this compound assessed under laboratory conditions?
- Purity : Quantified via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) .
- Stability : Evaluated under varying pH (1–13), temperature (4°C–40°C), and light exposure. Degradation products are identified using LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in its synthesis?
- Temperature : Controlled stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) to avoid side reactions like over-oxidation .
- pH : Maintained at 6–7 using buffered solutions to stabilize the hydrazide moiety .
- Catalysts : Use of Lewis acids (e.g., ZnCl2) to accelerate imine formation . Computational tools like quantum chemical reaction path searches help predict optimal conditions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Target-Specific Assays : Use enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) and MIC/MBC tests for antimicrobial activity .
- Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the thiazole ring) to enhance selectivity .
- Data Cross-Validation : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) and microbial strains to identify structure-activity trends .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Docking Studies : Predict binding affinity to targets like EGFR or DHFR using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .
- Reaction Design : ICReDD’s approach integrates quantum chemistry calculations with experimental feedback to streamline synthesis .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
- Standardization : Use a single supplier for critical reagents (e.g., 4-methylthiazole derivatives) and validate purity via HPLC-ELSD .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-experimental variability .
- Statistical Rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to distinguish true activity from noise .
Applications in Mechanistic Studies
Q. What experimental approaches elucidate the compound’s mechanism of action in enzymatic pathways?
- Kinetic Studies : Measure enzyme inhibition (Ki values) via Michaelis-Menten plots under varied substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets like kinases .
- Metabolomics : Profile cellular metabolites using LC-MS/MS to identify disrupted pathways (e.g., glycolysis or apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
